molecular formula C8H14N4 B1500876 N2,N2-Diethylpyrimidine-2,5-diamine

N2,N2-Diethylpyrimidine-2,5-diamine

Cat. No.: B1500876
M. Wt: 166.22 g/mol
InChI Key: PBPMMSYJKWMSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-Diethylpyrimidine-2,5-diamine is an organic compound belonging to the class of aminopyrimidines It features a pyrimidine ring substituted with an amino group at the 5-position and a diethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Diethylpyrimidine-2,5-diamine typically involves the reaction of 2-chloro-5-nitropyrimidine with diethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Palladium on carbon (Pd/C) for the reduction step

    Reducing Agent: Hydrogen gas or other suitable reducing agents

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Diethylpyrimidine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different degrees of hydrogenation.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N2-Diethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-diethylamino)ethyl methacrylate
  • 2-(N,N-diethylamino)ethyl perylene-3,4-dicarboximide

Uniqueness

N2,N2-Diethylpyrimidine-2,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-N,2-N-diethylpyrimidine-2,5-diamine

InChI

InChI=1S/C8H14N4/c1-3-12(4-2)8-10-5-7(9)6-11-8/h5-6H,3-4,9H2,1-2H3

InChI Key

PBPMMSYJKWMSJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=N1)N

Origin of Product

United States

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